molecular formula C14H14BrNO2 B3117477 2-(Benzyloxyethoxy)-5-bromopyridine CAS No. 223552-89-4

2-(Benzyloxyethoxy)-5-bromopyridine

Cat. No. B3117477
M. Wt: 308.17 g/mol
InChI Key: ZBVHVDYDJVWGDO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Drug Discovery

    Compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from reactions involving bromopyridines, serve as intermediates in drug discovery. Their crystal structures are studied for hydrogen bonding and molecular interactions, which are crucial for understanding drug-receptor interactions (Li et al., 2012).

  • Chemical Synthesis and Analysis

    The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds demonstrates the utility of bromopyridines in creating various chemically significant structures. These synthesized compounds are analyzed for their spectral data, aiding in the development of new synthetic methodologies (Senbagam et al., 2016).

Catalytic Reactions and Synthesis Techniques

  • Palladium-Catalyzed Coupling

    Bromopyridines, including 2-, 3-, and 4-bromopyridines, undergo palladium-catalyzed coupling, showcasing their role in synthesizing compounds with potential pharmacological activities. These reactions highlight the versatility of bromopyridines in forming complex molecules (Clayden & Hennecke, 2008).

  • Electrocatalytic Carboxylation

    The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates a novel synthesis route for producing 6-aminonicotinic acid. This process emphasizes the environmental benefits of using ionic liquids and electrocatalysis in organic synthesis (Feng et al., 2010).

properties

IUPAC Name

5-bromo-2-(2-phenylmethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c15-13-6-7-14(16-10-13)18-9-8-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVHVDYDJVWGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)ethoxy)-5-bromopyridine

Synthesis routes and methods

Procedure details

Prepared from 2,5-dibromopyridine and benzyloxy-2-ethanol by the method of Example 10 (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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